molecular formula C19H16N4O2S B2675842 6-(3-methoxyphenyl)-N-(3-methylpyridin-2-yl)imidazo[2,1-b]thiazole-3-carboxamide CAS No. 1021260-30-9

6-(3-methoxyphenyl)-N-(3-methylpyridin-2-yl)imidazo[2,1-b]thiazole-3-carboxamide

Cat. No. B2675842
CAS RN: 1021260-30-9
M. Wt: 364.42
InChI Key: KYWSFGDTDRBLQW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an imidazo[2,1-b]thiazole core, which is substituted with a 3-methoxyphenyl group and a 3-methylpyridin-2-yl group. The exact three-dimensional structure and conformation would depend on the specific conditions and environment.

Scientific Research Applications

Potential Anti-Inflammatory Applications

Compounds with the imidazo[2,1-b]thiazole moiety, such as 6-(hydroxyphenyl)imidazo[2,1-b]thiazoles, have been synthesized from methoxy derivatives and shown significant inhibitory effects on in vitro neutrophil activation. These include locomotion induced by chemoattractants, superoxide generation, and lysozyme degranulation triggered by agonists, suggesting potential applications as anti-inflammatory agents (Andreani et al., 2000).

Antimicrobial and Antituberculosis Activities

Another area of application is the development of antimicrobial and antituberculosis agents. A study described the 'green' synthesis of novel adamantyl-imidazo[2,1-b][1,3,4]thiadiazoles (AITs) showing potent inhibitory activity towards M. tuberculosis. This indicates the potential of structurally similar compounds in treating tuberculosis by targeting sterol 14α-demethylase (CYP51), a key enzyme in the microbial sterol biosynthesis pathway (Anusha et al., 2015).

Modification Strategies for Drug Discovery

Compounds such as N-{trans-3-[(5-Cyano-6-methylpyridin-2-yl)oxy]-2,2,4,4-tetramethylcyclobutyl}imidazo[1,2-a]pyrimidine-3-carboxamide have been identified for their potential in cancer treatment, especially in castration-resistant prostate cancer. However, the rapid metabolism by aldehyde oxidase (AO) presents a challenge. Research into modifying the imidazo[1,2-a]pyrimidine moiety to reduce AO-mediated oxidation offers insights into designing more stable therapeutic agents (Linton et al., 2011).

Antiprotozoal Applications

Dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have been synthesized and demonstrated potent antiprotozoal activities. Compounds synthesized using specific modifications showed strong DNA affinities and significant in vitro and in vivo activities against T. b. rhodesiense and P. falciparum, suggesting their use in developing treatments for protozoal infections (Ismail et al., 2004).

Future Directions

The future directions for research on this compound could involve further exploration of its inhibitory effects on the FLT3-ITD and BCR-ABL pathways . Additionally, its potential applications in various fields of research and industry could be investigated.

properties

IUPAC Name

6-(3-methoxyphenyl)-N-(3-methylpyridin-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S/c1-12-5-4-8-20-17(12)22-18(24)16-11-26-19-21-15(10-23(16)19)13-6-3-7-14(9-13)25-2/h3-11H,1-2H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYWSFGDTDRBLQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2=CSC3=NC(=CN23)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-methoxyphenyl)-N-(3-methylpyridin-2-yl)imidazo[2,1-b]thiazole-3-carboxamide

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